molecular formula C12H13F3N2O B15078213 Pyrrolidine-1-carboxylic acid (3-trifluoromethyl-phenyl)-amide CAS No. 35640-10-9

Pyrrolidine-1-carboxylic acid (3-trifluoromethyl-phenyl)-amide

Cat. No.: B15078213
CAS No.: 35640-10-9
M. Wt: 258.24 g/mol
InChI Key: SJVQNVIOFDZPLA-UHFFFAOYSA-N
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Description

Pyrrolidine-1-carboxylic acid (3-trifluoromethyl-phenyl)-amide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring attached to a carboxylic acid group, with a trifluoromethyl-phenyl group as a substituent. The presence of the trifluoromethyl group imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of di-tert-butyl dicarbonate and triethylamine in methanol, with the reaction mixture being heated under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine-1-carboxylic acid (3-trifluoromethyl-phenyl)-amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The trifluoromethyl-phenyl group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pyrrolidine-1-carboxylic acid (3-trifluoromethyl-phenyl)-amide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Pyrrolidine-1-carboxylic acid (3-trifluoromethyl-phenyl)-amide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-1-carboxylic acid derivatives: Compounds with similar pyrrolidine and carboxylic acid structures but different substituents.

    Trifluoromethyl-phenyl derivatives: Compounds featuring the trifluoromethyl-phenyl group attached to various functional groups.

Uniqueness

Pyrrolidine-1-carboxylic acid (3-trifluoromethyl-phenyl)-amide stands out due to the combination of the pyrrolidine ring and the trifluoromethyl-phenyl group, which imparts unique chemical and physical properties. This combination enhances its potential for diverse applications in research and industry.

Properties

CAS No.

35640-10-9

Molecular Formula

C12H13F3N2O

Molecular Weight

258.24 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)9-4-3-5-10(8-9)16-11(18)17-6-1-2-7-17/h3-5,8H,1-2,6-7H2,(H,16,18)

InChI Key

SJVQNVIOFDZPLA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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